3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Overview
Description
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is an organic compound with the molecular formula C11H12O3. It is a derivative of benzaldehyde, characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde typically involves the Perkin condensation reaction. This method uses 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde as starting materials. The reaction is followed by the decarboxylation of the cinnamic acid intermediate using copper and quinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Perkin condensation method mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and methoxy groups on the benzene ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The allyl group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Shares the methoxy and hydroxyl groups but lacks the allyl group.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Similar structure but with different positions of the hydroxyl and methoxy groups.
4-Hydroxy-3-methoxy-5-methylbenzaldehyde: Similar structure with a methyl group instead of an allyl group
Uniqueness
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGXTTPJTDSRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364184 | |
Record name | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20240-58-8 | |
Record name | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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